2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C20H22F3N5O2 and its molecular weight is 421.424. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel fluoroquinolones with specific substitutions have been synthesized and evaluated in vivo against Mycobacterium tuberculosis, exhibiting activity comparable to sparfloxacin. This suggests potential applications in developing new antimicrobial agents (Shindikar & Viswanathan, 2005).
Antimicrobial and Anticancer Agents
- A novel series of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, as well as for their anti-proliferative activities against human cancer cell lines, suggesting the compound's potential in antimicrobial and anticancer applications (Patel et al., 2012).
5-HT2 Antagonist Activity
- Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives has shown potent 5-HT2 antagonist activity, suggesting uses in neurological disorders or as part of psychiatric medication regimens (Watanabe et al., 1992).
Antineoplastic Activity
- The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients has been studied, indicating the significance of such compounds in cancer treatment (Gong et al., 2010).
Antiemetic Agents
- Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines have been explored, highlighting the potential of similar compounds in developing new antiemetic agents (Mattioda et al., 1975).
Mechanism of Action
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . The RET protein plays a crucial role in the development of neurons and kidneys. Mutations in the RET gene can lead to various types of cancer, including lung and thyroid cancers .
Mode of Action
Pralsetinib is a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and preventing it from sending signals that promote cell growth and division . This compound is effective against both the wild-type RET protein and several common cancer-causing RET mutations .
Biochemical Pathways
By inhibiting the RET protein, Pralsetinib disrupts the signaling pathways that drive cell proliferation and survival . This leads to a reduction in tumor growth and can induce cell death in cancer cells with RET mutations .
Pharmacokinetics
The pharmacokinetic properties of Pralsetinib are still under investigation. It is known that the compound is soluble in dmso, indicating that it may be well-absorbed and distributed in the body . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of the RET protein by Pralsetinib results in the suppression of tumor growth and the induction of cell death in cancer cells with RET mutations . This can lead to a reduction in tumor size and potentially improve patient outcomes .
Action Environment
The action of Pralsetinib can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the stability and efficacy of the compound . Additionally, the presence of certain enzymes or transport proteins can influence the compound’s absorption, distribution, metabolism, and excretion .
Biochemical Analysis
Biochemical Properties
This compound interacts with the RET (c-RET) protein, a receptor tyrosine kinase that plays a critical role in cellular signaling pathways . It has an IC50 value of 0.4 nM against WT RET (c-RET), indicating its high potency .
Cellular Effects
2-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one specifically inhibits RET signaling in cancer cells harboring RET mutations . It is more effective at inhibiting the proliferation of these cell lines compared to other multi-kinase inhibitors .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the RET (c-RET) protein and inhibiting its activity . This leads to a decrease in RET signaling, which can result in reduced cell proliferation in cancer cells with RET mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has been shown to effectively inhibit RET-driven NSCLC and thyroid cancer xenografts . It does not inhibit VEGFR2, indicating its selectivity for RET . The compound has good tolerability in in vivo studies .
Properties
IUPAC Name |
2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c1-26-18(29)11-14-10-13(2-4-16(14)25-26)19(30)28-8-6-27(7-9-28)17-5-3-15(12-24-17)20(21,22)23/h3,5,11-13H,2,4,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSUGQJAZUIRCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.